![molecular formula C14H14ClNO2S2 B2363952 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone CAS No. 339016-93-2](/img/structure/B2363952.png)

2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone” is a sulfone analog . It is used as an intermediate for preparing sulfur-containing xenobiotics .

Synthesis Analysis

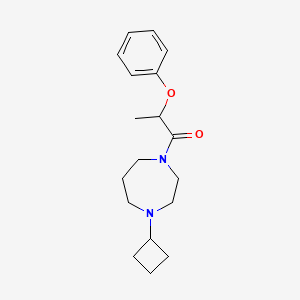

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines has been described . Vinyl sulfones have been known for their synthetic utility in organic chemistry, participating in 1,4-addition reactions and cycloaddition reactions .Molecular Structure Analysis

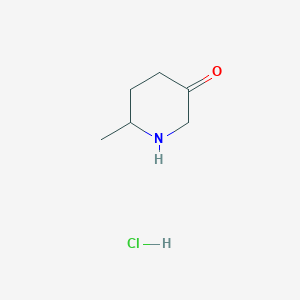

The molecular structure of the compound can be represented by the formula C14H14ClNO2S2 . The compound features the sulfonyl functional group .Chemical Reactions Analysis

4-Chlorophenyl methyl sulfone may be used in the preparation of 4-(methylsulfonyl)aniline by reacting with ammonia . It may also be used as a standard during the quantification of 4-chlorophenyl methyl sulphide by HPLC in rat liver microsomes .Physical And Chemical Properties Analysis

The compound has a molecular weight of 327.849 Da . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Organic Synthesis

Sulfones, including the compound , are pivotal in organic synthesis due to their ability to participate in C–C and C–X bond formation . They are increasingly used in metal- and photocatalytic approaches for C–S bond functionalization , which is a burgeoning area of research . This compound can be expected to serve as a versatile substrate in catalytic desulfitative functionalizations, enabling the construction of complex molecules.

Medicinal Chemistry

In medicinal chemistry, sulfones are present in target molecules of importance. The compound’s sulfone group can act as an electron-withdrawing substituent, making it a good candidate for the development of Michael acceptors . This reactivity is crucial for creating biologically active molecules that could lead to new therapeutic agents.

Materials Science

The sulfone moiety is also significant in materials science. It can be employed as a temporary modulator of chemical reactivity, allowing for the creation of functional materials with desired properties . This compound could be used to synthesize polymers with specific characteristics, such as increased durability or conductivity.

Catalysis

This compound’s potential in catalysis is linked to its sulfone group, which can facilitate various transformations. It can function as a good leaving group, producing a sulfinate anion, which often facilitates the removal of the sulfone moiety after the desired transformation . This property is valuable for developing new catalytic methods.

Agrochemicals

Sulfones, including this compound, are versatile intermediates in the synthesis of agrochemicals. They can be used to construct molecules that serve as pesticides or herbicides, contributing to more efficient and environmentally friendly agricultural practices .

Environmental Chemistry

In environmental chemistry, sulfones can be used to remove contaminants from water and soil. The compound’s sulfone group can react with pollutants, leading to their degradation or transformation into less harmful substances .

Analytical Chemistry

The compound’s unique structure makes it suitable for use as a standard or reagent in analytical chemistry. It can help in the quantification and identification of various chemical species in complex mixtures .

Chemical Education

Lastly, compounds like “2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone” can be used in chemical education to demonstrate the principles of organic chemistry and synthesis. They provide practical examples of how theoretical concepts are applied in real-world scenarios .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-4,6-dimethyl-3-methylsulfonylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S2/c1-9-8-10(2)16-14(13(9)20(3,17)18)19-12-6-4-11(15)5-7-12/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNMFKLSEFRGNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C)SC2=CC=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2363874.png)

![N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide](/img/structure/B2363876.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile](/img/structure/B2363881.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2363892.png)